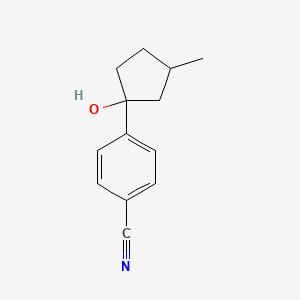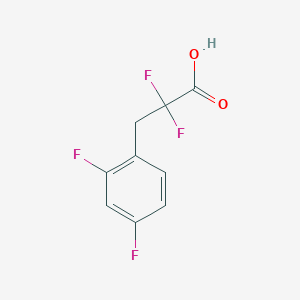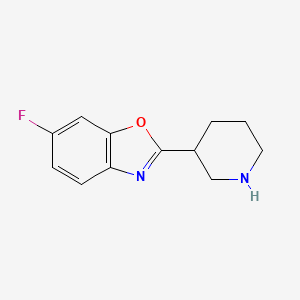
4-(1-Hydroxy-3-methylcyclopentyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Hydroxy-3-methylcyclopentyl)benzonitrile is an organic compound with the molecular formula C₁₃H₁₅NO It is characterized by a benzonitrile group attached to a cyclopentyl ring, which is further substituted with a hydroxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-3-methylcyclopentyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile. This reaction typically requires a phase transfer catalyst such as tetrabutylammonium bromide and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures, around 135°C, for several hours to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxy-3-methylcyclopentyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzonitrile group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 4-(1-Oxo-3-methylcyclopentyl)benzonitrile.
Reduction: Formation of 4-(1-Hydroxy-3-methylcyclopentyl)benzylamine.
Substitution: Formation of various substituted benzonitriles depending on the substituent introduced.
Scientific Research Applications
4-(1-Hydroxy-3-methylcyclopentyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxy-3-methylcyclopentyl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, potentially modifying the activity of enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(1-Hydroxycyclopentyl)benzonitrile: Lacks the methyl group on the cyclopentyl ring.
4-(1-Methylcyclopentyl)benzonitrile: Lacks the hydroxy group on the cyclopentyl ring.
4-Cyclopentylbenzonitrile: Lacks both the hydroxy and methyl groups on the cyclopentyl ring.
Uniqueness
4-(1-Hydroxy-3-methylcyclopentyl)benzonitrile is unique due to the presence of both a hydroxy group and a methyl group on the cyclopentyl ring. This dual substitution can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-(1-hydroxy-3-methylcyclopentyl)benzonitrile |
InChI |
InChI=1S/C13H15NO/c1-10-6-7-13(15,8-10)12-4-2-11(9-14)3-5-12/h2-5,10,15H,6-8H2,1H3 |
InChI Key |
CRJKAYMBGAANNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(C2=CC=C(C=C2)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






amine](/img/structure/B13283173.png)
amine](/img/structure/B13283176.png)


![2-{[1-(2,4-Dimethylphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13283193.png)
![1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-2-ol](/img/structure/B13283196.png)



![2-Methyl-1-[(3-methylpentan-2-yl)amino]propan-2-ol](/img/structure/B13283219.png)
